1-(2-Butan-2-yloxyacetyl)piperidine-3-sulfonamide
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Overview
Description
1-(2-Butan-2-yloxyacetyl)piperidine-3-sulfonamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine rings are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
The synthesis of 1-(2-Butan-2-yloxyacetyl)piperidine-3-sulfonamide involves multiple steps. One common synthetic route includes the reaction of piperidine with 2-butan-2-yloxyacetyl chloride under basic conditions to form the intermediate product, which is then reacted with sulfonamide to yield the final compound. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
1-(2-Butan-2-yloxyacetyl)piperidine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures.
Scientific Research Applications
1-(2-Butan-2-yloxyacetyl)piperidine-3-sulfonamide has various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Butan-2-yloxyacetyl)piperidine-3-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-(2-Butan-2-yloxyacetyl)piperidine-3-sulfonamide can be compared with other piperidine derivatives and sulfonamide compounds. Similar compounds include:
Piperidine derivatives: These compounds share the piperidine ring structure and may have similar pharmacological properties.
Sulfonamide compounds: These compounds contain the sulfonamide functional group and are known for their antimicrobial properties. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity
Properties
IUPAC Name |
1-(2-butan-2-yloxyacetyl)piperidine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4S/c1-3-9(2)17-8-11(14)13-6-4-5-10(7-13)18(12,15)16/h9-10H,3-8H2,1-2H3,(H2,12,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJZLTUCMAUNTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC(=O)N1CCCC(C1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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